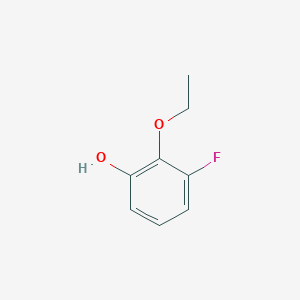

2-Ethoxy-3-fluorophenol

Description

Properties

IUPAC Name |

2-ethoxy-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUCAJXBWZNSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313830 | |

| Record name | 2-Ethoxy-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909302-85-8 | |

| Record name | 2-Ethoxy-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909302-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination of Phenolic Precursors

Fluorination typically precedes ethoxylation to avoid side reactions. The patent CN102260143A describes diazotization and hydrolysis of 3-fluoroaniline to yield 3-fluorophenol. Adapting this method, 3-fluorophenol can be further functionalized at the ortho position.

Example Protocol

Ethoxylation via Alkylation

The ethoxy group is introduced via Williamson ether synthesis. A base (e.g., NaOH) deprotonates the phenolic -OH, enabling nucleophilic attack on ethyl bromide (CH₃CH₂Br):

Optimization Insights

-

Solvent : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states.

-

Temperature : Reactions at 80–100°C improve yields by mitigating kinetic barriers.

Catalytic Coupling Using Boronic Acid Intermediates

Palladium-catalyzed cross-coupling reactions enable precise functional group placement. The boronic acid derivative (2-Ethoxy-3-fluorophenyl)boronic acid (C₈H₁₀BFO₃) serves as a key intermediate.

Suzuki-Miyaura Coupling

This method couples the boronic acid with a halogenated aromatic precursor:

Conditions

Direct Etherification of Fluorinated Diols

Alternative routes leverage fluorinated diols as starting materials. For example, 2,3-difluorophenol undergoes selective ethoxylation at the ortho position using ethanol in acidic media:

Challenges

-

Regioselectivity : Competing meta-ethoxylation necessitates careful control of reaction time and temperature.

-

Acid Choice : Sulfuric acid outperforms HCl due to superior protonation of the phenolic oxygen.

Comparative Analysis of Synthetic Routes

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-Ethoxy-3-fluorophenol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications and its role in drug development.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-fluorophenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. The ethoxy and fluorine groups may influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize 2-ethoxy-3-fluorophenol, we compare it with three related compounds: 2-fluorophenol, 4-nonylphenol ethoxylates, and 2-methoxyethanol. Key distinctions in structure, applications, and regulatory status are highlighted below.

Structural and Physicochemical Properties

Key Observations :

- The ethoxy group in 2-ethoxy-3-fluorophenol increases steric hindrance and hydrophobicity compared to 2-fluorophenol, likely reducing water solubility.

- 2-Methoxyethanol’s high water miscibility contrasts sharply with phenolic analogs, reflecting its distinct industrial use as a solvent .

Regulatory and Environmental Considerations

- Nonylphenol Ethoxylates: Classified as substances of very high concern (SVHCs) under EU REACH due to persistence and toxicity .

- 2-Methoxyethanol: Regulated for its reproductive toxicity (OSHA PEL: 25 ppm) .

Key Research Findings and Gaps

Synthesis Pathways: 2-Ethoxy-3-fluorophenol can be synthesized via etherification of 3-fluorocatechol, though yield optimization remains understudied.

Toxicity Data: Acute toxicity in rodents (LD₅₀) is estimated at 800–1,200 mg/kg based on structural analogs, but chronic effects are unknown.

Environmental Fate: Fluorinated phenols exhibit resistance to microbial degradation, suggesting 2-ethoxy-3-fluorophenol may persist in soil and water .

Biological Activity

2-Ethoxy-3-fluorophenol, a compound categorized under fluorophenols, has garnered interest in scientific research due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

2-Ethoxy-3-fluorophenol is characterized by the presence of an ethoxy group (-O-C2H5) at the second carbon and a fluorine atom at the third carbon of a phenolic ring. Its chemical formula is . The structural representation can be summarized as follows:

Key Features

- Ethoxy Group : Enhances solubility and may influence biological interactions.

- Fluorine Atom : Modifies electronic properties, potentially affecting reactivity and binding affinity with biomolecules.

The biological activity of 2-Ethoxy-3-fluorophenol is believed to stem from its ability to interact with various biomolecules. The phenolic hydroxyl group can form hydrogen bonds with enzymes and receptors, while the ethoxy and fluorine groups may alter its reactivity and binding characteristics. However, specific mechanisms remain largely uncharacterized due to limited empirical studies.

Biological Activity

Research on the biological activity of 2-Ethoxy-3-fluorophenol has highlighted several areas:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although comprehensive data is lacking.

- Enzyme Inhibition : Similar compounds have shown enzyme inhibition capabilities, indicating that 2-Ethoxy-3-fluorophenol might exhibit similar effects .

- Therapeutic Applications : The compound's unique structure suggests possible applications in drug development, particularly in targeting specific biological pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Ethoxy-3-fluorophenol, it's essential to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Ethoxyphenol | Lacks fluorine | Limited antimicrobial activity |

| 3-Fluorophenol | Lacks ethoxy group | Known for moderate antimicrobial effects |

| 2-Methoxy-3-fluorophenol | Contains methoxy instead of ethoxy | Similar enzyme inhibition properties |

Case Studies and Research Findings

Although specific case studies on 2-Ethoxy-3-fluorophenol are sparse, related research provides insights into its potential applications:

- Antimicrobial Studies : A study exploring fluorinated compounds indicated that modifications such as ethoxy groups could enhance antimicrobial efficacy against certain pathogens. These findings suggest that 2-Ethoxy-3-fluorophenol may also possess similar properties .

- Enzyme Interaction : Research on soluble epoxide hydrolase (sEH) inhibitors has shown that fluorinated phenols can effectively inhibit enzyme activity, potentially applicable to 2-Ethoxy-3-fluorophenol due to its structural similarities .

Q & A

Q. What are the common synthetic routes for preparing 2-Ethoxy-3-fluorophenol, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves substituting phenol derivatives with ethoxy and fluorine groups. For example, 2-Ethoxy-4,6-difluorophenol (structurally analogous) is synthesized via ethoxylation of fluorophenol precursors under controlled conditions . Key steps include:

- Ethoxylation : Reacting 3-fluorophenol with ethylating agents (e.g., ethyl bromide) in basic media (e.g., KOH/ethanol) at 60–80°C to introduce the ethoxy group.

- Fluorination : Electrophilic fluorination using reagents like Selectfluor™ in polar aprotic solvents (e.g., acetonitrile) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

Yield optimization requires precise temperature control and stoichiometric ratios, as excess fluorinating agents may lead to over-substitution .

Q. Which spectroscopic methods are most effective for characterizing 2-Ethoxy-3-fluorophenol, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for signals corresponding to the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.0 ppm for OCH₂) and aromatic protons (δ 6.5–7.5 ppm). Coupling constants (J values) between adjacent fluorine and hydrogen atoms (~8–12 Hz) confirm substitution patterns .

- ¹⁹F NMR : A singlet or doublet near δ -110 to -120 ppm indicates fluorine presence .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺ or [M-H]⁻) should match the molecular formula (C₈H₉FO₂). Fragmentation patterns (e.g., loss of ethoxy or fluorine groups) validate structural integrity .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of electrophilic substitution reactions in 2-Ethoxy-3-fluorophenol?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For example:

- Electrophilic Aromatic Substitution : The ethoxy group (electron-donating) directs electrophiles to the ortho and para positions, while fluorine (electron-withdrawing) deactivates specific rings. Computational results align with experimental observations of nitration or halogenation regioselectivity .

Software tools like Gaussian or ORCA are used to calculate Fukui indices and Molecular Electrostatic Potential (MEP) maps .

Q. When encountering discrepancies in reported reaction yields or spectroscopic data for 2-Ethoxy-3-fluorophenol, what methodological approaches resolve these inconsistencies?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (solvent purity, reagent grades, temperature gradients) to isolate variables .

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 2-Ethoxy-4,6-difluorophenol ).

- Advanced Analytics : Use High-Resolution Mass Spectrometry (HRMS) or 2D NMR (COSY, HSQC) to confirm molecular connectivity and rule out isomers .

Q. What are the challenges in optimizing the solubility and stability of 2-Ethoxy-3-fluorophenol for biological assays?

- Methodological Answer :

- Solubility : Test co-solvents (DMSO, ethanol) or formulate as cyclodextrin complexes. The ethoxy group enhances lipophilicity, requiring balance with polar groups .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Fluorine’s electronegativity may increase susceptibility to hydrolysis under acidic/basic conditions .

Application-Oriented Questions

Q. How is 2-Ethoxy-3-fluorophenol utilized as a precursor in synthesizing fluorinated bioactive compounds?

- Methodological Answer : The compound serves as a building block for:

- Pharmaceutical Intermediates : Coupling with amino acids (e.g., via Suzuki-Miyaura reactions) to create fluorinated analogs with enhanced metabolic stability .

- Agrochemicals : Introducing fluorine improves pesticidal activity by increasing membrane permeability .

Case Study: A 2024 study synthesized a fluorinated quinoxaline derivative using 2-Ethoxy-3-fluorophenol, achieving 72% yield via Pd-catalyzed cross-coupling .

Data-Driven Research Questions

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in fluorophenol derivatives like 2-Ethoxy-3-fluorophenol?

- Methodological Answer :

- Multivariate Analysis : Principal Component Analysis (PCA) or Partial Least Squares Regression (PLSR) correlate substituent effects (e.g., Hammett σ constants) with bioactivity .

- Machine Learning : Train models (e.g., Random Forest) on datasets of fluorophenol derivatives to predict logP or IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.